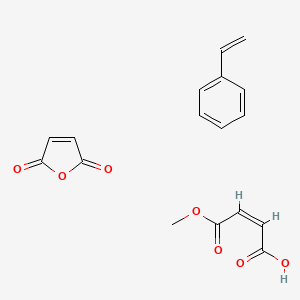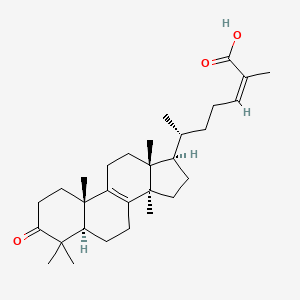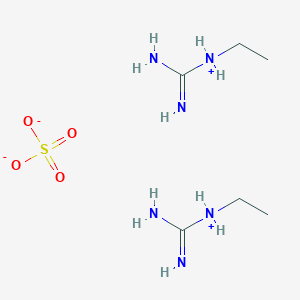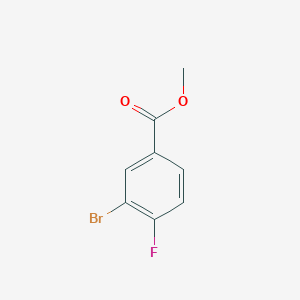
Methyl 3-bromo-4-fluorobenzoate
Übersicht
Beschreibung
“Methyl 3-bromo-4-fluorobenzoate” is a chemical compound with the empirical formula C8H6BrFO2 . It has a molecular weight of 233.03 . The compound is solid at 20 degrees Celsius .
Molecular Structure Analysis
The SMILES string of “Methyl 3-bromo-4-fluorobenzoate” is COC(=O)c1ccc(Br)c(F)c1 . This indicates that the compound contains a bromine (Br) and a fluorine (F) atom on a benzene ring, with a methyl ester group attached .Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-fluorobenzoate” is a solid at 20 degrees Celsius . It has a molecular weight of 233.04 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 3-bromo-4-fluorobenzoate is utilized in various synthetic processes, such as in the synthesis of methyl 4-bromo-2-methoxybenzoate. This compound was synthesized from 4-bromo-2-fluorotoluene, involving steps like bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification, with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008) (Chen Bing-he, 2008).
Role in Degradation Pathways
- In studies examining the degradation of certain organic compounds, methyl 3-bromo-4-fluorobenzoate and related compounds play a crucial role. For example, the transformation of m-cresol in a methanogenic consortium was studied using fluorinated compounds. In this process, 4-hydroxy-2-methylbenzoic acid was identified as a key intermediate, indicating the involvement of fluorinated benzoates in the degradation pathway (K. Londry & P. Fedorak, 1993) (K. Londry & P. Fedorak, 1993).
Use in Chemical Synthesis
- The compound is also significant in the synthesis of other complex molecules. For instance, the reaction of methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate with 1-bromo-3,3-dimethyl-2-butanone led to the formation of 4H-1,4-benzoxazine, showcasing its utility in producing such heterocyclic compounds (Noriaki Kudo, Satoru Furuta, & Kazuo Sato, 1996) (Noriaki Kudo, Satoru Furuta, & Kazuo Sato, 1996).
Applications in Biochemistry and Microbiology
- Methyl 3-bromo-4-fluorobenzoate derivatives have been studied for their potential in microbiology and biochemistry. For example, derivatives of 4-fluorobenzoic acid hydrazide demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (B. Koçyiğit-Kaymakçıoğlu et al., 2009) (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Photophysical and Photochemical Properties
- The compound's derivatives exhibit interesting photophysical and photochemical properties. For instance, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate showed potential in photoactive applications due to its unique structural characteristics and behavior in solution (Eric D. Sylvester & J. Benedict, 2021) (Eric D. Sylvester & J. Benedict, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORYGNKYAXATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426936 | |
| Record name | Methyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-fluorobenzoate | |
CAS RN |
82702-31-6 | |
| Record name | Methyl 3-bromo-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82702-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)
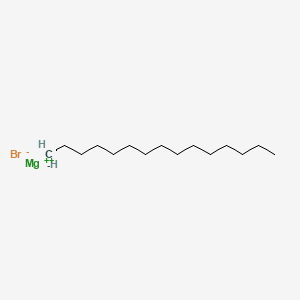
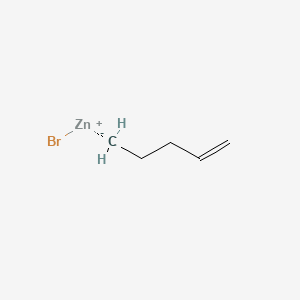
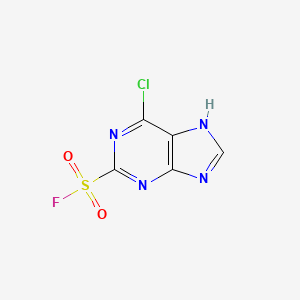
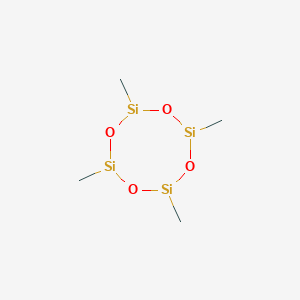



![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)
